1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Overview
Description
Synthesis Analysis
SAPC can be synthesized through a novel chemoenzymatic method, leveraging phospholipase A(2) for the production of optically pure lyso-PC, followed by reacylation with arachidonic acid anhydride, achieving carbon-13 enrichment of glycerol carbons and the stearoyl group's carbonyl (Duclos, 2010). Another approach involves the conversion of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol from its glycerophosphocholine counterpart at a hexane and phosphate buffer interface using phospholipase C (Duclos et al., 2009).
Molecular Structure Analysis
The molecular structure of SAPC has been elucidated through various spectroscopic techniques, including ^13C NMR, revealing detailed structural information about the molecule's mixed-acid lecithin composition and providing insights into its behavior in different environments (Santarén et al., 1982).
Chemical Reactions and Properties
SAPC serves as a substrate for enzymatic reactions involving phospholipase A2, which catalyzes the hydrolysis of the sn-2 ester bond, releasing arachidonic acid, a precursor for various signaling molecules (Chilton et al., 1984). This process is crucial for the biosynthesis of bioactive lipids, such as platelet-activating factor (PAF) and eicosanoids.
Physical Properties Analysis
Differential scanning calorimetry (DSC) studies have shown that SAPC and its derivatives exhibit specific thermotropic behaviors, with transition temperatures indicating gel to liquid-crystalline phase transitions. These properties are influenced by the degree of unsaturation in the acyl chains and their packing within the bilayer (Coolbear et al., 1983).
Chemical Properties Analysis
SAPC's chemical properties are significantly influenced by its acyl chain composition, affecting its role in cell membranes and its susceptibility to oxidative reactions. The presence of arachidonic acid at the sn-2 position makes SAPC a key substrate in the production of signaling molecules and mediators of inflammatory responses, as well as a target for free radical-induced oxidation, which can lead to the formation of oxidized phospholipids with altered biological activities (Khaselev & Murphy, 2000).
Scientific Research Applications
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Lipid Biochemistry
- SAPC is used in lipid biochemistry research due to its unique structure and properties . It is a component of low-density lipoprotein (LDL) and has been found in human stenotic aortic valves and atherosclerotic plaques .
- The methods of application involve the use of SAPC in various biochemical assays and experimental procedures. For instance, SAPC unilamellar vesicles have been used as substrates to quantify the activity of secretory phospholipase A2 (sPLA2) in the presence or absence of inhibitors .
- The outcomes of these studies contribute to our understanding of lipid biochemistry and the role of specific phospholipids like SAPC in biological systems .
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Cancer Research
- SAPC has been used in cancer research, particularly in the study of superficial-type pharyngeal squamous cell carcinoma .
- In this application, researchers have found that levels of SAPC are increased in the subepithelial invasive region compared to the superficial region of tumor tissue samples from patients .
- This finding suggests that SAPC could potentially serve as a biomarker for this type of cancer .
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Cardiovascular Research
- SAPC is also used in cardiovascular research, particularly in the study of atherosclerosis .
- Researchers have found SAPC in atherosclerotic plaques, suggesting a potential role in the development of this disease .
- This finding has implications for our understanding of cardiovascular diseases and could potentially lead to the development of new therapeutic strategies .
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Phospholipid Research
- SAPC is used in phospholipid research due to its unique structure and properties .
- It has been used in the formation of lipid bilayers to study the effects of lipid composition on bilayer phase transitions .
- The outcomes of these studies contribute to our understanding of the physical properties of phospholipids and their role in biological membranes .
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Metabolic Research
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Pharmaceutical Development
- Due to its role in various biological processes, SAPC is also relevant in the field of pharmaceutical development .
- It could potentially be used as a target for drug development or as a biomarker for disease diagnosis and prognosis .
- The outcomes of these studies could contribute to the development of new drugs and therapeutic strategies .
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Phospholipid Metabolite
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Lipid Bilayer Formation
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Phospholipase Activity Quantification
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Biomarker for Superficial-type Pharyngeal Squamous Cell Carcinoma
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Component of Low-Density Lipoprotein (LDL)
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Pharmaceutical Development
- Due to its role in various biological processes, SAPC is also relevant in the field of pharmaceutical development .
- It could potentially be used as a target for drug development or as a biomarker for disease diagnosis and prognosis .
- The outcomes of these studies could contribute to the development of new drugs and therapeutic strategies .
properties
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVRFUPOQYJOOZ-QNPWAGBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H84NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344787 | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |
CAS RN |
35418-59-8 | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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